3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
Description
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropyl group at position 3, a methyl group at position 1, and an isopropyl group at position 4, with an amine substituent at position 4. Its molecular formula is C₉H₁₅N₃ (molecular weight: 165.24 g/mol).
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-6(2)8-9(7-4-5-7)12-13(3)10(8)11/h6-7H,4-5,11H2,1-3H3 |
InChI Key |
PCMWFGCHFOXRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1C2CC2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the cyclopropyl, methyl, and isopropyl groups.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of pyrazole derivatives on biological systems. It may have potential as a lead compound for the development of new drugs.
Medicine: The compound may exhibit pharmacological properties that make it of interest in medicinal chemistry. It could be investigated for its potential therapeutic effects.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Core Modifications
3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- Structure : Differs by having an isopropyl group at position 1 instead of methyl.
- Impact : The bulkier isopropyl group at position 1 may reduce solubility compared to the methyl analog. Such substitutions are critical in drug design, where steric hindrance can influence binding to biological targets .
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
- Structure : Positional isomer with amine at position 4 and substituents at positions 1 (2-methylpropyl) and 5 (isopropyl).
- For example, thrombin inhibitors rely on precise substituent placement for activity .
4-Isopropyl-1H-pyrazol-3-amine
- Structure : Lacks the cyclopropyl and methyl groups, with amine at position 3 and isopropyl at position 4.
Halogenated Analogs
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine
- Structure : Bromine at position 4 introduces a heavy atom and phenyl group at position 1.
- Impact : Bromination increases molecular weight (284.13 g/mol) and may enhance electrophilic reactivity, enabling further functionalization. The phenyl group adds aromaticity, which could stabilize π-π interactions in protein binding pockets .
Heterocyclic Derivatives
3-(Propan-2-yl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
- Structure : Pyrimidine ring fused at position 1.
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₉H₁₅N₃ | 165.24 | 3-Cyclopropyl, 1-methyl, 4-isopropyl |
| 3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-amine | C₉H₁₅N₃ | 165.24 | 1-Isopropyl instead of methyl |
| 1-(2-Methylpropyl)-5-isopropyl-1H-pyrazol-4-amine | C₉H₁₇N₃ | 167.25 | Amine at position 4 |
| 4-Isopropyl-1H-pyrazol-3-amine | C₆H₁₁N₃ | 125.17 | No cyclopropyl or methyl groups |
- Lipophilicity: The cyclopropyl group in the target compound increases rigidity and may enhance membrane permeability compared to non-cyclopropyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
